molecular formula C13H17N B1280053 1,2,3,4,4a,9,9a,10-Octahydroacridine CAS No. 92039-20-8

1,2,3,4,4a,9,9a,10-Octahydroacridine

Cat. No. B1280053
CAS RN: 92039-20-8
M. Wt: 187.28 g/mol
InChI Key: LDGKFQONDQVMAF-UHFFFAOYSA-N
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Description

The compound "1,2,3,4,4a,9,9a,10-Octahydroacridine" and its derivatives have been the subject of various studies due to their interesting chemical and biological properties. These compounds are part of a larger class of chemicals known as acridines, which are nitrogen-containing heterocycles. Acridines and their derivatives have been explored for their potential applications in pharmacology, as well as for their unique physical and chemical properties .

Synthesis Analysis

Several methods have been developed for the synthesis of octahydroacridine derivatives. A study has shown that 10-keto-octahydroanthracenes with various functional groups can be synthesized, which may serve as intermediaries for substances related to 6-deoxy-tetracyclines . Another research presents a stereoselective synthesis method for a 4a,9-disubstituted octahydroacridine derivative from isatin, utilizing an intramolecular reaction of an N-acyliminium ion with a conjugated diene system . Additionally, a facile and catalyst-free synthesis technique for hexahydroacridine-1,8(2H,5H)-dione and octahydroacridin-10(1H)-yl)thiourea derivatives has been developed, which involves the reaction of octahydro-1H-xanthenes with hydroxylamine hydrochloride and thiosemicarbazide in a green solvent .

Molecular Structure Analysis

The molecular structure of octahydroacridine derivatives has been studied using various spectroscopic techniques. Density functional theory (DFT) molecular modeling has been employed to understand the structural and electronic parameters of selected 1,2,3,4,5,6,7,8-octahydroacridine-N(10)-oxides, revealing that planarity and the presence of electron-withdrawing groups are beneficial for antimicrobial activity . NMR spectroscopy has been used to determine and discuss the chemical shifts of octahydroacridine and its derivatives, providing insights into the effects of substituents and N-oxidation on the molecular structure .

Chemical Reactions Analysis

The chemical reactivity of octahydroacridine derivatives has been explored in various contexts. For instance, the catalytic hydrogenation of 9,10-substituted decahydroacridines has been studied, establishing their role as intermediates in the formation of perhydroacridines during the catalytic hydroamination of β-cycloketols . The antimicrobial behavior of octahydroacridine-N(10)-oxides against bacterial and fungal strains has also been investigated, highlighting the potential of these compounds in medical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of octahydroacridine derivatives have been characterized through different analytical techniques. The spectral and luminescent properties of octahydroacridino[4,3-c]acridine-1,9(2H,5H)dione derivatives have been studied, showing that the absorption spectra consist of three electronic transitions and that the naphthalene fragment in the molecule is responsible for phosphorescence . The pharmacological properties of certain octahydroacridine derivatives have been evaluated, demonstrating that they possess activities characteristic of tricyclic antidepressants .

Scientific Research Applications

Antimicrobial Properties

1,2,3,4,4a,9,9a,10-Octahydroacridine derivatives have been evaluated for their antimicrobial properties. A study found that certain derivatives, specifically nitro- and hydroxy- N-oxides, showed significant antibacterial activity against various bacterial and fungal strains. This study utilized density functional theory (DFT) modeling to understand the molecular structure and electronic parameters influencing their antimicrobial activity (Marinescu et al., 2017).

Synthesis and Chemical Structure Analysis

  • The reduction of 9-aminoacridines with nickel-aluminum alloy has been a method for the preparation of octahydroacridine derivatives, showcasing the compound's versatile synthetic pathways (Mataka et al., 2002).
  • NMR spectroscopy has been used to analyze the chemical structure of octahydroacridine derivatives. Studies have focused on understanding the effects of various substituents and N-oxidation on the compound's structure (Potmischil et al., 2009).

Fluorescence and Optical Properties

A series of octahydroacridine-1,8-dione derivatives were synthesized and characterized for their fluorescence properties. This highlights the potential of octahydroacridine derivatives in applications that require optical properties (Han et al., 2012).

Thermal Behavior

The thermal behavior of octahydroacridine and its derivatives under various conditions has been studied. This research is vital for understanding the stability and decomposition patterns of these compounds, which is crucial for their practical applications (Marinescu et al., 2016).

Coordination Compounds and Crystal Engineering

Octahydroacridine derivatives have been used in crystal engineering, forming coordination compounds with metals. These studies provide insights into the construction of supramolecular frameworks and the role of hydrogen bonds and π⋯π stacking interactions in these structures (Eshtiagh-hosseini et al., 2014).

properties

IUPAC Name

1,2,3,4,4a,9,9a,10-octahydroacridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1,3,5,7,11,13-14H,2,4,6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGKFQONDQVMAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40491352
Record name 1,2,3,4,4a,9,9a,10-Octahydroacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40491352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92039-20-8
Record name 1,2,3,4,4a,9,9a,10-Octahydroacridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92039-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4,4a,9,9a,10-Octahydroacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40491352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary synthetic routes to access substituted 1,2,3,4,4a,9,9a,10-octahydroacridine derivatives?

A1: Two main synthetic approaches are highlighted in the research:

  • Domino Imine Condensation/Intramolecular Polar [4π+ + 2π]-Cycloaddition: This method utilizes anilines and ω-unsaturated aldehydes as starting materials in the presence of a Lewis acid catalyst like BF3·Et2O. This reaction proceeds with high diastereoselectivity, favoring the formation of specific stereoisomers. [, ]
  • Annulation Reactions with 2-Aminobuta-1,3-dienes: This approach involves reacting 4-silyloxyquinolinium triflates or 4-silyloxy-1-benzothiopyrylium triflates with 2-aminobuta-1,3-dienes. This method offers another pathway to construct the octahydroacridine core, potentially leading to diverse substitution patterns. []

Q2: What insights into the stereochemistry of this compound and its derivatives are provided by the research?

A2: The research emphasizes the significant role of stereochemistry in these compounds:

  • Diastereoselective Synthesis: The domino imine condensation/intramolecular polar [4π+ + 2π]-cycloaddition method yields products with high diastereoselectivity. This selectivity arises from the preference for specific transition states during the cycloaddition step, as supported by experimental and computational studies. [, ]
  • Conformational Analysis: Studies on this compound itself have explored its conformational preferences. [] This information is crucial for understanding the compound's interactions in different chemical environments.
  • Crystallographic Studies: X-ray crystallography has been instrumental in unambiguously determining the relative configuration of synthesized octahydroacridine derivatives. This structural information aids in understanding structure-activity relationships and designing further studies. [, ]

Q3: How does the catalytic hydrogenation of acridine provide insights into the formation and stability of octahydroacridine derivatives?

A3: Research on the catalytic hydrogenation of acridine reveals a complex reaction network with implications for octahydroacridine synthesis:

  • Reaction Pathways and Intermediates: The hydrogenation proceeds through a series of intermediates, including 9,10-dihydroacridine and tetrahydroacridine derivatives. This highlights the possibility of accessing various hydrogenation products depending on the reaction conditions. []
  • Kinetic and Thermodynamic Control: The selectivity of the hydrogenation towards specific octahydroacridine isomers can be influenced by both kinetic and thermodynamic factors. Lower temperatures favor kinetically controlled products, while higher temperatures can lead to thermodynamically more stable isomers. []
  • Computational Insights: Molecular mechanics and quantum chemical calculations provide further understanding of the relative stabilities of different octahydroacridine isomers. This information can guide synthetic strategies and predict reaction outcomes. []

Q4: What are the potential applications of this compound derivatives based on their structural features and reactivity?

A4: While the provided research focuses primarily on synthetic aspects and structural characterization, the unique features of octahydroacridine derivatives suggest potential applications in various fields:

    Q5: What analytical techniques are crucial for studying this compound and its derivatives?

    A5: The research highlights the importance of a multi-faceted analytical approach:

    • NMR Spectroscopy: Both 1H and 13C NMR spectroscopy are essential for structural characterization, particularly in assigning the relative configuration of stereoisomers. [, ]
    • X-Ray Crystallography: This technique provides definitive structural information, enabling the determination of bond lengths, bond angles, and overall molecular conformation. [, , ]
    • Gas Chromatography-Infrared Spectroscopy (GC-IR): This combined technique is valuable for identifying and quantifying different stereoisomers, especially in complex reaction mixtures. []
    • Computational Methods: Semiempirical calculations and molecular mechanics simulations complement experimental data, providing insights into reaction mechanisms, transition states, and molecular properties. [, ]

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